molecular formula C18H17N5O2 B2922689 2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide CAS No. 1775304-85-2

2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide

Cat. No. B2922689
CAS RN: 1775304-85-2
M. Wt: 335.367
InChI Key: RTCDNHXJGPJPNO-UHFFFAOYSA-N
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Description

“2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide” is a biochemical used for proteomics research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

  • Expeditive Access to Heterocyclic Compounds : An unprecedented intramolecular O-arylation method under microwave irradiations for synthesizing unreported 2-substituted 4H-pyrido[1,3]oxazin-4-ones demonstrates broad applicability and potential in medicinal chemistry. This method also allowed for the transformation into 2-hydroxypyridyl-substituted 1,2,4-triazole and oxazinone derivatives, indicating rapid access to new bicyclic heteroaromatic chemical series with significant medicinal potential (Slowinski et al., 2013).
  • Metal-Free Synthesis of Heterocycles : The synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation offers a convenient construction of the triazolopyridine skeleton through direct metal-free oxidative N-N bond formation, showcasing efficiency and high yields (Zheng et al., 2014).

Medicinal Chemistry and Pharmacology

  • Synthesis and Biological Evaluation : Novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives were synthesized and exhibited significant antimicrobial activity against various microorganisms, highlighting their potential as therapeutic agents (Suresh, Lavanya, Rao, 2016).
  • Chemoselective Reduction : The thermally-controlled chemoselective reduction of specific pyridine diones with sodium borohydride produced novel compounds with established isomeric structures, demonstrating potential in the development of new chemical entities (Goto, Saito, Sato, 1987).

Future Directions

The future directions for research on “2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. The development of new synthetic methods and the discovery of novel applications in medicinal chemistry are potential areas for future research .

properties

IUPAC Name

2-oxo-N-[4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c24-17-14(4-3-10-19-17)18(25)20-13-8-6-12(7-9-13)16-22-21-15-5-1-2-11-23(15)16/h3-4,6-10H,1-2,5,11H2,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCDNHXJGPJPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2C3=CC=C(C=C3)NC(=O)C4=CC=CNC4=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide

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